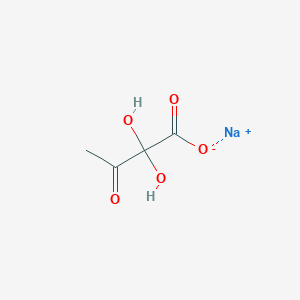
Tartronic acid, methyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tartronic acid, methyl-, sodium salt is a chemical compound derived from tartronic acid. Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. The sodium salt form is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Tartronic acid, methyl-, sodium salt can be synthesized through the neutralization of tartronic acid with sodium hydroxide. The reaction typically involves dissolving tartronic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process generally includes the oxidation of glycerol to produce tartronic acid, followed by neutralization with sodium hydroxide.
化学反応の分析
Types of Reactions
Tartronic acid, methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid.
Reduction: Reduction reactions can convert it into simpler compounds like glyceric acid.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Mesoxalic acid
Reduction: Glyceric acid
Substitution: Various substituted derivatives depending on the reaction conditions
科学的研究の応用
Tartronic acid, methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting the conversion of sugars to fats, which may have implications for weight management and metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism by which tartronic acid, methyl-, sodium salt exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes involved in the conversion of sugars to fats, thereby reducing fat accumulation. This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the normal substrate from accessing the site.
類似化合物との比較
Similar Compounds
- Tartaric acid
- Malic acid
- Mesoxalic acid
- Lactic acid
- 3-Hydroxypropionic acid
- Malonic acid
- Propionic acid
- Oxalic acid
Uniqueness
Tartronic acid, methyl-, sodium salt is unique due to its specific structural features and reactivity. Unlike some of its analogs, it has a hydroxyl group attached to the central carbon, which significantly influences its chemical behavior and biological activity. This makes it particularly useful in applications where precise control over reactivity and interaction with biological systems is required.
特性
CAS番号 |
64036-83-5 |
|---|---|
分子式 |
C4H5NaO5 |
分子量 |
156.07 g/mol |
IUPAC名 |
sodium;2,2-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c1-2(5)4(8,9)3(6)7;/h8-9H,1H3,(H,6,7);/q;+1/p-1 |
InChIキー |
UOCVRKSEHKMYDQ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C(C(=O)[O-])(O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



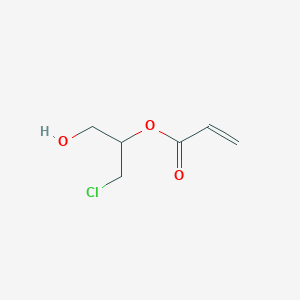
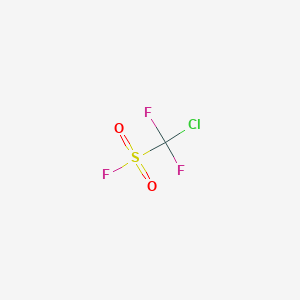


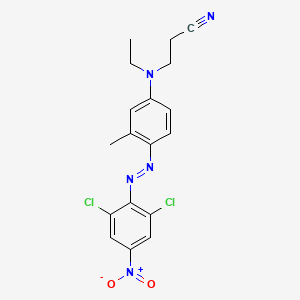
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
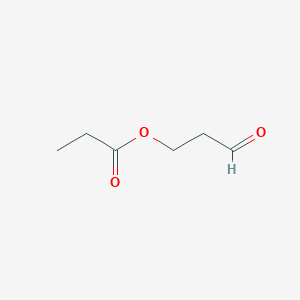
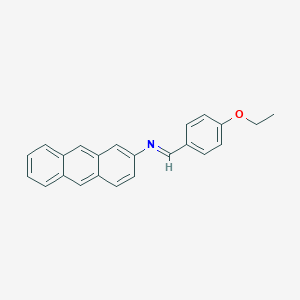
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
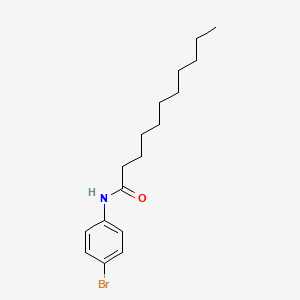
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
